4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-7(14-5)8(16)17/h1-2H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHNAUFODSANHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(=O)O)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837052 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827042-60-4 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H4BrF3N2O2
- Molecular Weight: 309.04 g/mol
- CAS Number: 827042-60-4
- IUPAC Name: this compound
The biological activity of benzimidazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Microtubule Dynamics: Benzimidazoles are known to inhibit microtubule polymerization, which affects cell division and can lead to apoptosis in cancer cells .
- Antimicrobial Activity: Compounds in this class have shown efficacy against a range of pathogens, including bacteria and fungi, by disrupting cellular processes .
- Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes such as β-catenin and various kinases, which are involved in cancer progression .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the significance of benzimidazole derivatives in pharmacology:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Study :
- Enzyme Inhibition Research :
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing new drugs targeting various diseases, particularly cancer and infectious diseases. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
Case Study: Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid have been tested for their ability to inhibit tumor growth in vitro and in vivo models. Studies have shown that certain modifications to the benzimidazole core can lead to enhanced efficacy against specific cancer cell lines .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Cancer Cell Line X | 0.5 | Significant inhibition |
| Compound B | Cancer Cell Line Y | 0.8 | Moderate inhibition |
Biological Studies
This compound is utilized to investigate the effects of trifluoromethyl and hydroxypropyl groups on biological activity. These studies help elucidate the mechanisms by which these groups influence drug efficacy and interactions within biological systems.
Case Study: Anti-inflammatory Effects
A series of benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory properties. One study demonstrated that a related compound significantly reduced nitric oxide production in macrophages, indicating potential as an anti-inflammatory agent .
| Study Reference | Compound | Effect Observed |
|---|---|---|
| Li et al., 2015 | Compound C | IC50 = 0.86 µM (NO production inhibition) |
| Moneer et al., 2016 | Compound D | Significant edema reduction |
Material Science
In addition to its pharmaceutical applications, this compound is investigated for use in developing advanced materials such as polymers and coatings due to its unique chemical properties.
Case Study: Polymer Development
Research has explored the incorporation of benzimidazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The introduction of trifluoromethyl groups has been shown to improve the material's resistance to solvents and degradation under heat .
| Material Type | Property Enhanced | Test Result |
|---|---|---|
| Polymer A | Thermal Stability | Increased by 20% |
| Coating B | Solvent Resistance | Improved by 30% |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of the target compound with similar benzimidazole derivatives:
Key Differences in Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to 6-bromo-1H-benzimidazole-4-carboxylic acid (logP ~1.8) .
- Solubility: The carboxylic acid group in the target compound improves aqueous solubility relative to non-carboxylic analogs like 4-bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole .
- Melting Points : While exact data for the target compound is unavailable, analogs like 1H-benzimidazole-5-carboxylic acid exhibit high melting points (>300°C), suggesting similar thermal stability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid, and how do reaction conditions influence yield?
- The synthesis typically involves halogenation and functionalization of the benzimidazole core. A bromine atom is introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using arylboronic acids and brominated precursors . The trifluoromethyl group is often incorporated using CF3-containing building blocks or via radical trifluoromethylation. Carboxylic acid functionalization at position 2 can be achieved through hydrolysis of ester intermediates or direct oxidation. Reaction optimization (e.g., temperature, catalyst loading) is critical for yield improvement; for example, excess brominating agents may lead to over-substitution .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Purity is assessed via HPLC (≥97% purity thresholds) and melting point analysis (mp >300°C for anhydrous forms) . Structural confirmation employs <sup>1</sup>H/<sup>19</sup>F NMR to verify substituent positions and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm<sup>−1</sup>). Mass spectrometry (ESI-MS) confirms molecular weight (265.03 g/mol) . Single-crystal X-ray diffraction is used for absolute configuration determination, though challenges arise due to low crystal quality .
Q. What solvents and storage conditions are optimal for maintaining stability?
- The compound is hygroscopic and light-sensitive. Storage in amber glass bottles under inert gas (N2 or Ar) at 0–6°C is recommended. Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while aqueous acidic conditions may hydrolyze the benzimidazole ring .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., Br and COOH groups as hydrogen-bond acceptors). Molecular docking studies with proteins (e.g., kinases) highlight interactions between the trifluoromethyl group and hydrophobic pockets. QSAR models correlate substituent electronic effects (Hammett σ values) with bioactivity .
Q. What analytical challenges arise in resolving spectral data contradictions for this compound?
- Overlapping signals in <sup>1</sup>H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) require high-field instruments (≥400 MHz) and decoupling techniques. Discrepancies in <sup>19</sup>F NMR chemical shifts may stem from solvent polarity or aggregation effects. Multi-nuclear experiments (HSQC, HMBC) and isotopic labeling (e.g., <sup>13</sup>C-COO) aid assignments .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- The bromine atom at position 4 acts as a directing group, facilitating regioselective C–H functionalization. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), steric hindrance from the trifluoromethyl group at position 6 necessitates bulky ligands (XPhos) to prevent side reactions. Competitive debromination is mitigated using low temperatures (0–25°C) .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Co-crystallization with coformers (e.g., nicotinamide) or solvent exchange (e.g., ethanol/water mixtures) enhances crystal packing. High-throughput screening with varying counterions (Na<sup>+</sup>, K<sup>+</sup>) stabilizes carboxylate interactions. SHELXD/SHELXE software resolves phase problems in twinned crystals via dual-space algorithms .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
